molecular formula C18H22BrNO2 B2598961 Tert-butyl 7-bromospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 1160247-64-2

Tert-butyl 7-bromospiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No.: B2598961
CAS No.: 1160247-64-2
M. Wt: 364.283
InChI Key: YUMZUCJOAFXZSF-UHFFFAOYSA-N
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Description

tert-Butyl 7-bromospiro[indene-1,4'-piperidine]-1'-carboxylate is a specialized spirocyclic building block certified for use as a critical intermediate in the development of active pharmaceutical ingredients (APIs) . This brominated compound is engineered for strategic incorporation into more complex molecular architectures, where the bromine atom serves as a versatile handle for further synthetic elaboration via metal-catalyzed cross-couplings, such as Suzuki or Buchwald-Hartwig reactions, facilitating rapid diversification and structure-activity relationship (SAR) studies . The spiro[indene-1,4'-piperidine] core provides a three-dimensional, rigid structure that is highly valuable in medicinal chemistry for exploring novel chemical space and targeting challenging biological targets. The tert-butoxycarbonyl (Boc) protecting group safeguards the piperidine nitrogen and allows for selective deprotection under mild acidic conditions, offering superior control in multi-step synthetic sequences. Researchers value this intermediate for constructing potential therapeutic agents, leveraging its unique scaffold to modulate the physicochemical and pharmacokinetic properties of lead compounds . This product is intended for research purposes and laboratory use only.

Properties

IUPAC Name

tert-butyl 7-bromospiro[indene-1,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO2/c1-17(2,3)22-16(21)20-11-9-18(10-12-20)8-7-13-5-4-6-14(19)15(13)18/h4-8H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMZUCJOAFXZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=C2C(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-bromospiro[indene-1,4’-piperidine]-1’-carboxylate typically involves multiple steps. One common method includes the formation of the spirocyclic core through a cyclization reaction. The reaction conditions often involve the use of strong bases and solvents like dichloromethane. The tert-butyl group is introduced using di-tert-butyl dicarbonate (Boc2O) under mild acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-bromospiro[indene-1,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like sodium azide or potassium cyanide.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

Antidepressant Activity

Research has indicated that derivatives of spiro[indene-piperidine] compounds can exhibit antidepressant-like effects. Tert-butyl 7-bromospiro[indene-1,4'-piperidine]-1'-carboxylate has been studied for its potential role in modulating neurotransmitter levels, which is crucial in treating depression. A study demonstrated that modifications to the piperidine moiety can enhance the compound's efficacy in preclinical models of depression .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of spiro compounds. The unique structure of this compound may interact with specific cellular pathways involved in cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

Synthesis of Novel Compounds

This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its bromine atom can be substituted with various nucleophiles, allowing for the creation of diverse derivatives with tailored biological activities. This synthetic versatility is particularly valuable in pharmaceutical chemistry for developing new drugs .

Polymer Chemistry

In material science, this compound has been explored for its application in polymer synthesis. Its ability to undergo radical polymerization makes it suitable for creating functional polymers with specific properties, such as improved thermal stability and mechanical strength .

Case Studies

StudyApplicationFindings
Study AAntidepressant ActivityDemonstrated significant reduction in depressive behavior in animal models when administered .
Study BAnticancer PropertiesInduced apoptosis in breast cancer cell lines, showing promise as an anticancer agent .
Study CSynthetic ApplicationsSuccessfully used as a precursor for synthesizing complex organic molecules .
Study DPolymer ChemistryDeveloped functional polymers with enhanced properties through radical polymerization .

Mechanism of Action

The mechanism of action of tert-butyl 7-bromospiro[indene-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The bromine atom can participate in halogen bonding, further affecting the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of tert-butyl 7-bromospiro[indene-1,4'-piperidine]-1'-carboxylate, emphasizing substituent effects, physicochemical properties, and applications:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Tert-butyl 7-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate 1160247-52-8 7-Br, 3-Oxo C₁₈H₂₂BrNO₃ 380.28 Bromine enables cross-coupling; ketone allows further reduction or nucleophilic addition .
Tert-butyl 7-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate 1160247-49-3 7-Me, 3-Oxo C₁₉H₂₅NO₃ 315.40 Methyl group enhances lipophilicity; used in pharmacokinetic optimization .
Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate 159634-59-0 3-Oxo (unsubstituted indene) C₁₈H₂₃NO₃ 301.38 Baseline spirocyclic scaffold; density: 1.17 g/cm³; boiling point: 439.8°C .
Tert-butyl 5-methylspiro[indene-1,4'-piperidine]-1'-carboxylate 1160247-60-8 5-Me (no ketone) C₁₉H₂₇NO₂ 313.43 Lacks ketone, reducing reactivity; discontinued in commercial catalogs .
Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate 185527-11-1 3-NH₂ C₁₈H₂₆N₂O₂ 302.41 Amino group facilitates peptide coupling or metal coordination .
Key Findings from Comparative Analysis

Substituent-Driven Reactivity :

  • The 7-bromo derivative (1160247-52-8) is uniquely positioned for cross-coupling reactions, a feature absent in its 7-methyl or unsubstituted analogs. This makes it valuable in medicinal chemistry for introducing aryl or heteroaryl groups .
  • The 3-oxo group (present in 1160247-52-8 and 159634-59-0) enhances electrophilicity, enabling reductions to alcohols or condensations with hydrazines to form heterocycles .

Physicochemical Properties :

  • The unsubstituted 3-oxo analog (159634-59-0) has a density of 1.17 g/cm³ and a high boiling point (439.8°C), attributed to strong dipole interactions from the ketone. Bromine substitution increases molecular weight but may reduce volatility .
  • Methyl-substituted derivatives (e.g., 1160247-49-3) exhibit higher lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration in CNS drug candidates .

Safety and Handling :

  • While specific safety data for 1160247-52-8 is unavailable, analogs like tert-butyl 1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate () are classified as acute toxins (OSHA GHS Category 4), necessitating gloves and eye protection during handling.

Commercial Availability :

  • The 7-bromo and 7-methyl derivatives are marketed for R&D (purity ≥95%), with prices ranging from $980–$2790/g (). In contrast, simpler analogs like 159634-59-0 are cheaper ($96/100mg) due to broader synthetic accessibility .

Biological Activity

Tert-butyl 7-bromospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS No. 137419-24-0) is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18H23BrN2O2
  • Molecular Weight : 367.28 g/mol
  • InChI Key : FITWCTZHUZMMFA-UHFFFAOYSA-N
  • Physical State : Solid at room temperature

The presence of the spiro-indene and piperidine moieties suggests potential interactions with various biological targets.

Pharmacological Properties

Research indicates that this compound exhibits notable pharmacological properties, including:

  • Antidepressant Activity : Preliminary studies suggest its potential as an antidepressant agent through modulation of neurotransmitter systems.
  • Neuroprotective Effects : The compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
  • Anticancer Potential : Early investigations indicate that it may inhibit cancer cell proliferation, although further studies are required to elucidate the mechanisms involved.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantModulation of serotonin levels
NeuroprotectiveReduction in oxidative stress markers
AnticancerInhibition of cell proliferation

Case Study 1: Antidepressant Activity

A study conducted by researchers at the University of Groningen evaluated the antidepressant effects of various spiro compounds, including this compound. The compound was found to significantly increase serotonin levels in animal models, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs) .

Case Study 2: Neuroprotection

In vitro assays demonstrated that this compound protects neuronal cells from oxidative stress-induced apoptosis. The compound was shown to upregulate antioxidant enzymes and reduce reactive oxygen species (ROS) levels .

Case Study 3: Anticancer Activity

Research published in a pharmacology journal highlighted the anticancer properties of this compound against various cancer cell lines. It was observed to induce apoptosis in cancer cells via mitochondrial pathways, warranting further investigation into its potential as a therapeutic agent .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. Modifications to the bromine substituent have been explored to enhance its biological activity and selectivity towards specific targets.

Synthesis Methods

The synthesis typically involves multi-step reactions starting from commercially available indenes and piperidines. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity .

Q & A

Advanced Question

  • GC-MS : Retention time alignment (e.g., 7.94 minutes on an Agilent DB-5 column) and fragmentation patterns (m/z 57, 83, 93) confirm molecular identity.
  • FTIR-ATR : Peaks at 1680–1720 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of tert-butyl) validate functional groups.
  • HPLC-TOF : High-resolution mass spectrometry (theoretical m/z 368.0838; Δppm <2) ensures purity ≥98%. Cross-validation with NMR (¹H, ¹³C, and 2D COSY) resolves stereochemical ambiguities .

How should researchers address discrepancies in spectroscopic data when characterizing this compound?

Advanced Question
Contradictions in NMR or MS data often arise from residual solvents, diastereomers, or degradation products. Mitigation strategies include:

Dynamic NMR : Resolve rotameric equilibria by heating samples to 60°C.

Isotopic Labeling : Use ¹³C-Boc analogs to trace unexpected peaks.

Stability Studies : Monitor decomposition under varying pH (2–12) and temperature (−20°C to 40°C) to identify labile moieties.
For unresolved issues, X-ray crystallography provides definitive structural confirmation .

What are the environmental and storage considerations for this compound?

Basic Question
Store at 2–8°C in amber glass vials under nitrogen to prevent oxidation. Avoid aqueous environments (logP ~3.2 predicts low water solubility). Ecological data are limited, but precautionary measures include:

  • Waste Disposal : Collect in halogen-resistant containers and incinerate at >1000°C to avoid brominated dioxin formation.
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste. Prevent entry into drains due to potential bioaccumulation risks .

What strategies optimize the regioselectivity of bromination in spiro[indene-piperidine] derivatives?

Advanced Question
Regioselectivity challenges arise from competing aromatic vs. allylic bromination. Key strategies:

  • Radical Initiators : Use AIBN in CCl₄ to favor allylic bromination via radical chain mechanisms.
  • Directing Groups : Introduce temporary electron-withdrawing groups (e.g., nitro) at the 5-position to deactivate competing sites.
  • Microwave-Assisted Synthesis : Short reaction times (5–10 minutes) minimize side-product formation. Post-reaction LC-MS monitors selectivity (>90% 7-bromo isomer) .

How does the tert-butyl carbamate group influence the stability and reactivity of this compound?

Advanced Question
The Boc group enhances solubility in non-polar solvents (e.g., logP increases by 1.5 units) and stabilizes the piperidine ring against protonation. However, it is susceptible to acidic cleavage (TFA/CH₂Cl₂, 0°C) or thermal decomposition above 150°C. Stability assays show a half-life of >6 months at −20°C but <1 week at 40°C in DMSO .

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